3-amino-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by various techniques such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for “3-amino-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide” is not available in the literature .Scientific Research Applications
Synthesis and Chemical Properties
Efficient Synthesis in Aqueous Medium : A study described the synthesis of N-substituted-3-aryl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamides via a four-component reaction in an aqueous medium. This method offers the advantages of using accessible starting materials, achieving good yields under mild conditions, and being environmentally friendly (Dou et al., 2013).
Heterocyclic Systems Containing 2H-Pyrone and Ferrocene : Another research explored the reactions leading to the synthesis of various heterocyclic systems incorporating 2H-pyrone and ferrocene units. This study showcases the versatility of related compounds in synthesizing complex molecular structures (Malzogu et al., 2000).
Polyazanaphthalenes Synthesis : Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates were used to synthesize a range of derivatives, illustrating the potential for creating diverse polyazanaphthalene structures from pyran-based compounds (Harb et al., 1989).
Biological Activity and Applications
Antibacterial Activity : The synthesis of azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and its derivatives, along with their antibacterial activity, indicates potential applications in developing new antibacterial agents. Two of the synthesized compounds showed significant activity against Rhizobium radiobacter, highlighting the therapeutic potential of these compounds (Tumosienė et al., 2012).
Synthesis of Dicarboxylic Acid Amides : A study focused on the condensation of nonaromatic amines with ethyl N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}oxamate, leading to the synthesis of N,N'-disubstituted oxamides. This research contributes to the field of organic synthesis, offering pathways to create complex molecules for further chemical and biological exploration (Aghekyan et al., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-amino-N-ethyl-N-(oxan-4-yl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-2-12(10(13)3-6-11)9-4-7-14-8-5-9/h9H,2-8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOPJAREGHOSKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCOCC1)C(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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